molecular formula C12H15NO B11717018 4-Allyl-N,N-dimethylbenzamide

4-Allyl-N,N-dimethylbenzamide

Cat. No.: B11717018
M. Wt: 189.25 g/mol
InChI Key: NPWHIKFKHDNGBH-UHFFFAOYSA-N
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Description

4-Allyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H15NO It is a derivative of benzamide, where the benzene ring is substituted with an allyl group and the amide nitrogen is dimethylated

Chemical Reactions Analysis

Types of Reactions: 4-Allyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic conditions.

Major Products:

    Oxidation: Epoxides or alcohols.

    Reduction: Amines.

    Substitution: Halogenated benzamides.

Mechanism of Action

The mechanism of action of 4-Allyl-N,N-dimethylbenzamide involves its interaction with various molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways .

Comparison with Similar Compounds

Uniqueness: 4-Allyl-N,N-dimethylbenzamide is unique due to the presence of both the allyl and dimethyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N,N-dimethyl-4-prop-2-enylbenzamide

InChI

InChI=1S/C12H15NO/c1-4-5-10-6-8-11(9-7-10)12(14)13(2)3/h4,6-9H,1,5H2,2-3H3

InChI Key

NPWHIKFKHDNGBH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CC=C

Origin of Product

United States

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